![molecular formula C21H12N4O3S3 B2873894 N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 361479-45-0](/img/structure/B2873894.png)
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
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Description
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C21H12N4O3S3 and its molecular weight is 464.53. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity
Research has explored the desulfurization of nitrothiazole derivatives, leading to the formation of intermediate compounds with potential applications in synthesizing complex molecules. For instance, the desulfurization reaction of nitrothiazole imines has been studied, highlighting the formation of intermediate compounds that can undergo nucleophilic addition, leading to the synthesis of amidine derivatives and thioimidates (Argilagos, Kunz, Linden, & Heimgartner, 1998). This process showcases the potential for creating a variety of functionalized compounds for further chemical exploration.
Photophysical Properties
The synthesis and study of azole-quinoline-based fluorophores, inspired by excited-state intramolecular proton transfer (ESIPT), have been a subject of interest. These compounds, including derivatives of nitrophenyl quinoline, exhibit unique photophysical behaviors, such as dual emissions and large Stokes shifts, which are influenced by solvent polarity (Padalkar & Sekar, 2014). This research highlights the potential applications of these compounds in developing novel fluorophores for sensing and imaging applications.
Materials Science and Catalysis
Octamolybdate complexes constructed from quinoline-imidazole-monoamide ligands demonstrate diverse applications, including electrocatalytic activities and photocatalytic properties. These complexes have been shown to effectively catalyze the reduction of inorganic compounds and degrade organic dyes, suggesting their utility in environmental remediation and green chemistry (Li et al., 2020).
properties
IUPAC Name |
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N4O3S3/c26-20(24-21-23-17(11-31-21)19-8-12(10-30-19)25(27)28)14-9-16(18-6-3-7-29-18)22-15-5-2-1-4-13(14)15/h1-11H,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLVPIIHLMMWML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC(=CS4)C5=CC(=CS5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide |
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